![molecular formula C28H30N4O2S B2481846 N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242999-84-3](/img/structure/B2481846.png)
N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Description
This compound belongs to a class of molecules that have been explored for their potent biological activities and potential applications in various fields of medicine and pharmacology. The structural complexity and unique properties of such molecules have garnered interest for their synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related piperidine and pyrimidine derivatives involves multi-step chemical processes, including condensation reactions, cyclization, and functional group transformations. For example, the synthesis of novel piperidine carboxamide derivatives has been described, involving characterizations such as FTIR, 1H-NMR, and mass spectral analysis to confirm their structures (Vinaya Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like NMR, FT-IR, mass spectrometry, and X-ray crystallography. These methods help in understanding the spatial arrangement of atoms within the molecule and the electronic environment, crucial for determining their reactivity and interaction with biological targets. The study by Zhixu Zhou et al. (2021) on a related compound emphasizes the role of X-ray diffraction and DFT studies in elucidating the molecular structure and its implications on biological activity.
Chemical Reactions and Properties
Chemical reactions involving the compound typically include nucleophilic substitutions, electrophilic additions, and cyclization reactions that lead to the formation of complex heterocycles. The chemical properties are influenced by the presence of functional groups, which can undergo various chemical transformations, providing insights into the reactivity and potential chemical modifications of the compound.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental methods and computational models, providing valuable information for the compound's formulation and application in a biological context.
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards different reagents, and stability under various conditions. These properties are determined by the compound's functional groups and molecular structure, influencing its interaction with biological systems and its potential therapeutic applications.
For further details and in-depth analysis of each aspect mentioned, the provided references offer comprehensive insights into the synthesis, structure, and properties of related compounds:
- Synthesis and anti-angiogenic activity: (Vinaya Kambappa et al., 2017).
- Molecular structure and anti-proliferative activity: (Zhixu Zhou et al., 2021).
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
A study explored the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, examining their anti-angiogenic and DNA cleavage abilities. These compounds demonstrated significant efficacy in blocking blood vessel formation and exhibited notable DNA binding and cleavage activities. This suggests potential applications in anticancer therapies, particularly due to their dual mechanism of inhibiting angiogenesis and directly damaging DNA in cancer cells (Vinaya Kambappa et al., 2017).
Selective Kinase Inhibition
Another research effort identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through specific structural modifications, achieved improved enzyme potency and aqueous solubility, leading to significant in vivo efficacy against certain cancer models. This highlights the compound's potential in targeted cancer therapy, with one derivative advancing into phase I clinical trials (G. M. Schroeder et al., 2009).
Tuberculosis GyrB Inhibitors
Research into thiazole-aminopiperidine hybrid analogues yielded novel Mycobacterium tuberculosis GyrB inhibitors. These compounds displayed promising in vitro and in vivo activities against tuberculosis, with one particular compound showing significant inhibition of Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and low cytotoxicity. Such findings indicate the potential of these compounds in developing new antituberculosis treatments (V. U. Jeankumar et al., 2013).
Histone Deacetylase Inhibition
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was identified as an isotype-selective histone deacetylase (HDAC) inhibitor, showing potential as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis. This compound's oral bioavailability and significant in vivo antitumor activity highlight its potential in cancer therapy (Nancy Z. Zhou et al., 2008).
properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-18(2)20-12-10-19(11-13-20)15-29-26(33)22-9-6-14-32(16-22)28-30-24-23(21-7-4-3-5-8-21)17-35-25(24)27(34)31-28/h3-5,7-8,10-13,17-18,22H,6,9,14-16H2,1-2H3,(H,29,33)(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDDVNAOLVNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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